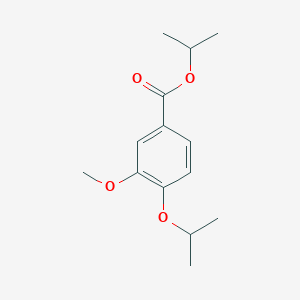
Isopropyl 4-isopropoxy-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-isopropoxy-3-methoxybenzoate is an organic compound with the molecular formula C13H18O4. It is known for its unique structure, which includes an aromatic ring substituted with isopropoxy and methoxy groups. This compound is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate typically involves the esterification of 4-isopropoxy-3-methoxybenzoic acid. The carboxylic acid group of the benzoic acid derivative is esterified using isopropanol in the presence of a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. This reaction converts the acid into its isopropyl ester. The product is then purified by standard techniques such as recrystallization or chromatography to obtain the ester in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-isopropoxy-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-isopropoxy-3-methoxybenzoic acid.
Reduction: Formation of 4-isopropoxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-isopropoxy-3-methoxybenzoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Isopropyl 4-isopropoxy-3-methoxybenzoate involves its interaction with specific molecular targets. The compound’s aromatic ring and ester group allow it to participate in various biochemical pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites. The isopropoxy and methoxy groups influence its binding affinity and reactivity with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-isopropyl-3,5-dimethoxybenzoate: Similar structure but with methyl ester instead of isopropyl ester.
Ethyl 4-isopropoxy-3-methoxybenzoate: Similar structure but with ethyl ester instead of isopropyl ester.
Uniqueness
Isopropyl 4-isopropoxy-3-methoxybenzoate is unique due to its specific combination of isopropoxy and methoxy groups, which provide distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
propan-2-yl 3-methoxy-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-9(2)17-12-7-6-11(8-13(12)16-5)14(15)18-10(3)4/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUXSGWRPMUTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














